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molecular formula C8H8Cl2O B1586228 2,6-Dichlorophenethyl Alcohol CAS No. 30595-79-0

2,6-Dichlorophenethyl Alcohol

Cat. No. B1586228
M. Wt: 191.05 g/mol
InChI Key: ZBQPKQUIKJDGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008342B2

Procedure details

a suspension of lithium aluminum hydride (13.75 g, 365.75 mmol) in anhydrous diethyl ether (500 mL) was added via a powder addition funnel 2,6-dichlorophenylacetic acid (50 g, 243.75 mmol). The resulting reaction mixture was refluxed for 16 hours and then quenched by slow addition of a sodium sulfate saturated aqueous solution (25 mL). The resulting slurry was stirred for 3 hours and then filtered, the insoluble was carefully washed with diethyl ether (2×100 mL). The combined ether filtrates were dried over sodium sulfate and the solvent was evaporated in vacuo to yield 38.6 g (85% yield) of the title compound.
Quantity
13.75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:9]=1[CH2:15][C:16](O)=[O:17]>C(OCC)C>[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:9]=1[CH2:15][CH2:16][OH:17] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
13.75 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched by slow addition of a sodium sulfate saturated aqueous solution (25 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the insoluble was carefully washed with diethyl ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether filtrates were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(CCO)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 38.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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